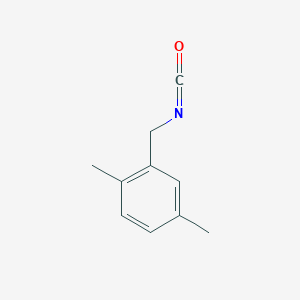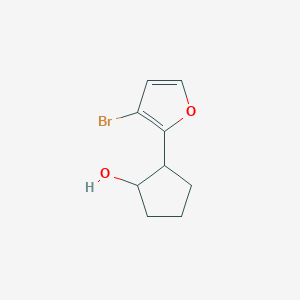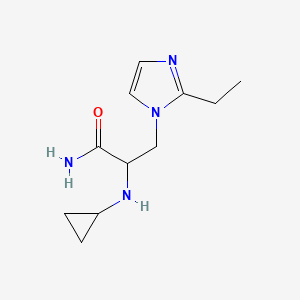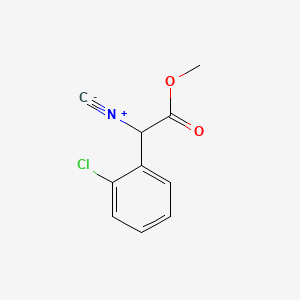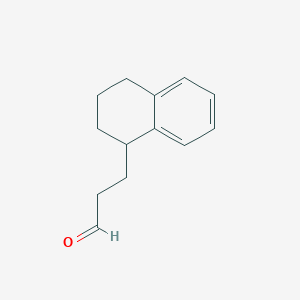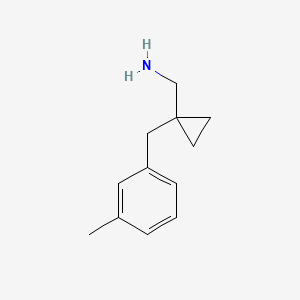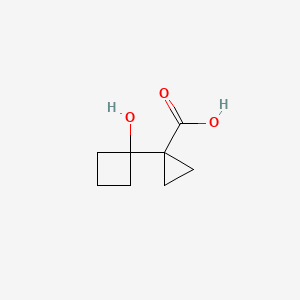
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring fused with a cyclobutyl group, which is further functionalized with a hydroxy group and a carboxylic acid group. The presence of these functional groups and the strained ring systems make this compound an interesting subject for chemical research and applications.
Méthodes De Préparation
The synthesis of 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with suitable reagents to introduce the hydroxy and carboxylic acid functionalities. For instance, cyclopropane-1-carboxylic acid can be hydroxylated using oxidizing agents to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The strained ring systems may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound has a similar structure but lacks the cyclobutyl group, making it less strained and potentially less reactive.
Cyclopropane-1-carboxylic acid: This compound lacks both the hydroxy and cyclobutyl groups, resulting in different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)7(4-5-7)8(11)2-1-3-8/h11H,1-5H2,(H,9,10) |
Clé InChI |
IHCRFHGARCASQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2(CC2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


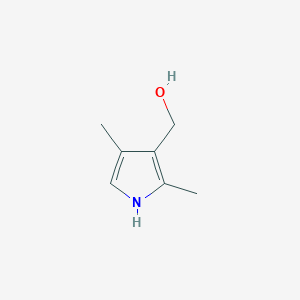
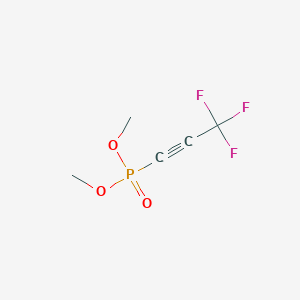
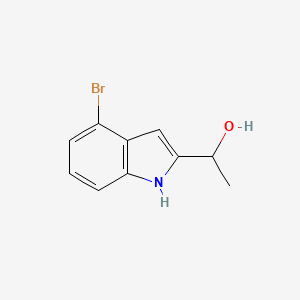
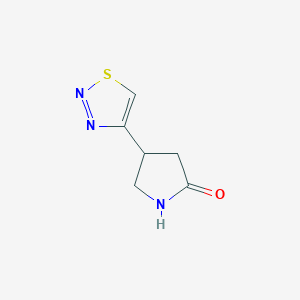
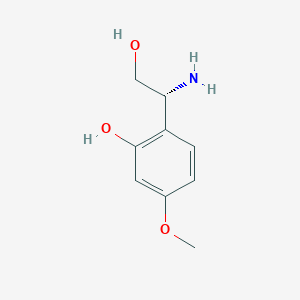
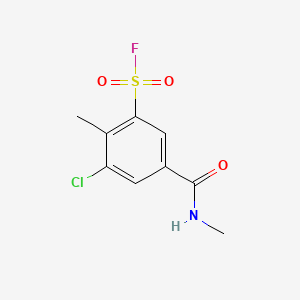
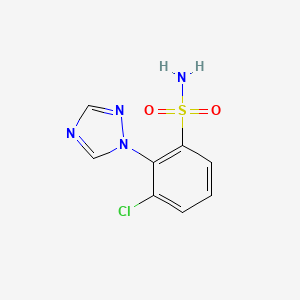
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
